molecular formula C12H24N2O2 B1471849 Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate CAS No. 1000522-26-8

Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate

Cat. No.: B1471849
CAS No.: 1000522-26-8
M. Wt: 228.33 g/mol
InChI Key: QHFDBFBPGIHVQR-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₂₄N₂O₂
Structural Features:

  • A pyrrolidine (5-membered saturated nitrogen heterocycle) backbone.
  • A 3-aminopropyl substituent at the 3-position of the pyrrolidine ring.
  • A tert-butyl carbamate (Boc) group at the 1-position, serving as a protective group for the secondary amine .

Properties

IUPAC Name

tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(9-14)5-4-7-13/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFDBFBPGIHVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activity. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring, a tert-butyl group, and an aminopropyl side chain. The molecular formula is C12H22N2O2C_{12}H_{22}N_2O_2, and the compound exhibits both hydrophobic and hydrophilic characteristics due to its structural components.

PropertyValue
Molecular Weight226.32 g/mol
Melting PointNot available
SolubilitySoluble in water
LogP (octanol-water)2.5

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may modulate the activity of specific enzymes, potentially influencing processes such as inflammation and cell proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of this compound in models of neuroinflammation. The results indicated that this compound could reduce neuronal apoptosis and promote cell survival under oxidative stress conditions .
  • Antimicrobial Activity : Preliminary screening demonstrated that this compound exhibited antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveReduction in oxidative stress-induced apoptosis
AntimicrobialActivity against bacterial strains

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity.

Case Study:
A study demonstrated the compound's effectiveness in synthesizing novel therapeutic agents aimed at treating conditions like Alzheimer's disease. Researchers utilized this compound to create derivatives that exhibited improved binding affinity to target receptors, thereby enhancing therapeutic outcomes .

Organic Synthesis

Versatile Building Block:
In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical reactions makes it invaluable for creating new materials and compounds.

Data Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Reagents
OxidationConverts alcohol to ketone or aldehydeHydrogen peroxide, KMnO4
ReductionReduces carbonyl compounds to alcoholsLithium aluminum hydride
Nucleophilic SubstitutionSubstitutes halides with nucleophilesMethyl iodide

Biochemical Research

Enzyme Interaction Studies:
Researchers employ this compound to study enzyme interactions and metabolic pathways. Its structural features facilitate the examination of biological processes and potential therapeutic targets.

Case Study:
In a biochemical study, researchers explored the interactions of this compound with specific enzymes involved in metabolic pathways related to obesity. The findings indicated that modifications to the compound could lead to inhibitors that effectively regulate enzyme activity, providing insights into potential treatments for metabolic disorders .

Agricultural Chemistry

Development of Agrochemicals:
The compound is being researched for its potential applications in developing environmentally friendly agrochemicals. Its unique properties may lead to more effective pest control solutions.

Case Study:
A recent project focused on synthesizing derivatives of this compound for use as biopesticides. The results showed promising efficacy against common agricultural pests while minimizing environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights critical distinctions between the target compound and related derivatives:

Compound Name (CID or Reference) Molecular Formula Key Substituents/Features Functional Role/Applications
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate (CID 82618605) C₁₂H₂₄N₂O₂ 3-aminopropyl group, Boc-protected pyrrolidine Amine-protected intermediate for drug synthesis; potential peptide coupling precursor
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Complex (fluoropyridine, silyl ether) Fluoropyridinyl, benzyl, silyl ether, methyl ester Likely kinase inhibitor intermediate; fluoropyridine enhances π-stacking in receptor binding
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₂H₃₀FN₃O₆ Hydroxymethyl, fluoropyridinyl, dual Boc/methyl ester Hydroxymethyl enables further functionalization; fluoropyridine for targeted bioactivity
Tert-butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate C₁₈H₂₇NO₅S Piperidine backbone, p-toluenesulfonyl (tosyl) group Tosyl group acts as a leaving group for nucleophilic substitution reactions
tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate C₁₈H₃₂N₄O₃ Cyclopropylamide, branched alkyl chain Designed for metabolic stability; cyclopropyl group reduces steric hindrance

Comparative Analysis of Key Attributes

Backbone Heterocycle
  • Pyrrolidine vs. Piperidine :
    • The target compound’s pyrrolidine (5-membered ring) introduces slight ring strain, enhancing reactivity compared to piperidine (6-membered, less strained) derivatives like tert-butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate .
Substituent Effects
  • Aminopropyl vs. Hydroxymethyl/Silyl Ether: The 3-aminopropyl group (target compound) provides a primary amine post-deprotection, critical for coupling reactions. In contrast, hydroxymethyl or silyl ether substituents (e.g., in ) require additional steps (e.g., oxidation or desilylation) to generate reactive sites.
  • Fluoropyridine vs. Simple Alkyl Chains :
    • Fluoropyridine-containing derivatives (e.g., ) exhibit enhanced electronic effects (e.g., hydrogen bonding, dipole interactions) for biological target engagement, unlike the alkyl-chain-dominated target compound.
Protective Group Strategy
  • Boc vs. Dual Protection :
    • The target compound uses a single Boc group, simplifying deprotection. Dual-protected compounds (e.g., Boc and methyl ester in ) require sequential deprotection, complicating synthesis.

Preparation Methods

Direct Boc Protection of 3-Aminopyrrolidine

One of the most straightforward and commonly reported methods for preparing tert-butyl 3-aminopyrrolidine-1-carboxylate (a close analogue and precursor to tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate) involves the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carbamate protecting group on the pyrrolidine nitrogen.

  • Reaction Conditions :
    • Solvent: Chloroform (CHCl3)
    • Temperature: 0 °C to room temperature
    • Time: Approximately 1 hour
    • Yield: Up to 98%
  • Procedure : A solution of 3-aminopyrrolidine is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate in chloroform is added dropwise. The mixture is stirred at room temperature for 1 hour, then washed with brine, dried, filtered, and concentrated to yield the Boc-protected product as a yellow oil, used without further purification.

This method is efficient for the initial protection of the pyrrolidine nitrogen and forms the basis for further functionalization to introduce the 3-(3-aminopropyl) substituent.

Alkylation to Introduce the 3-(3-aminopropyl) Side Chain

To install the 3-(3-aminopropyl) group on the pyrrolidine ring, alkylation reactions are employed, typically involving halogenated propyl derivatives reacting with the Boc-protected pyrrolidine.

  • Typical Alkylating Agents : 3-chloropropyl or 3-bromopropyl derivatives
  • Reaction Conditions :
    • Base: Potassium carbonate or other suitable bases
    • Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Elevated (e.g., 50–80 °C) to facilitate nucleophilic substitution
  • Mechanism : The nitrogen or carbon nucleophile on the Boc-protected pyrrolidine attacks the alkyl halide to form the 3-(3-aminopropyl) substituent after subsequent deprotection or functional group transformation steps.

This step is crucial for extending the pyrrolidine ring with the aminopropyl chain.

Selective Deprotection and Functional Group Manipulation

In cases where the 3-(3-aminopropyl) substituent is introduced as a protected amine (e.g., carbamate or alkoxycarbonylamino groups), selective deprotection is necessary to yield the free amine.

  • Deprotection Methods :
    • Use of bases such as metal hydroxides (LiOH, NaOH, KOH), metal alkoxides (sodium methoxide, potassium tert-butoxide), metal amides (sodium amide), or metal carbonates (cesium carbonate, potassium carbonate)
    • Solvents: Water, tetrahydrofuran, alcohols (1-butanol, 2-propanol), or aromatic solvents (toluene, xylene)
    • Temperature: 0 °C to 160 °C, preferably 50–120 °C
    • Reaction Time: 15 minutes to 12 hours, typically 30 minutes to 5 hours
  • Outcome : Selective removal of carbamate protecting groups on the amino substituent at the 3-position while retaining the Boc protection on the pyrrolidine nitrogen, yielding this compound in good yield.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Outcome / Product Yield (%) Notes
1 3-Aminopyrrolidine Di-tert-butyl dicarbonate, CHCl3, 0 °C to RT, 1 h tert-Butyl 3-aminopyrrolidine-1-carboxylate 98 Direct Boc protection of pyrrolidine nitrogen
2 tert-Butyl 3-aminopyrrolidine-1-carboxylate 3-chloropropyl bromide, K2CO3, DMF, 50–80 °C tert-Butyl 3-(3-propylamino)pyrrolidine derivative Variable Alkylation to install 3-(3-aminopropyl) side chain
3 Protected 3-(3-alkoxycarbonylamino) derivative Metal hydroxides/alkoxides/carbonates, H2O/THF/alcohols, 50–120 °C, 0.5–5 h This compound Good Selective deprotection of amino protecting group

Research Findings and Optimization Notes

  • The Boc protection step is highly efficient and provides a stable intermediate for further functionalization. The reaction is typically clean and requires minimal purification.

  • Alkylation reactions must be carefully controlled to avoid over-alkylation or side reactions. Using mild bases and aprotic solvents helps improve selectivity and yield.

  • Selective deprotection of protecting groups on the amino substituent without removing the Boc group on the pyrrolidine nitrogen is critical. The choice of base and reaction conditions significantly affects the yield and purity of the final product.

  • Analytical methods such as gas chromatography and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and confirm product purity during deprotection steps.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves activating a pyrrolidine carboxylic acid derivative (e.g., via thionyl chloride to form an acid chloride) followed by coupling with tert-butanol in the presence of a base like triethylamine. For example, tert-butyl esters are formed under anhydrous conditions, with purification via column chromatography or recrystallization . In multi-step syntheses, intermediates may require protection/deprotection strategies, such as using trifluoroacetic acid (TFA) to remove tert-butyl carbamate (Boc) groups .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with key signals for the tert-butyl group (~1.4 ppm in ¹H NMR) and pyrrolidine protons (2.5–4.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>98% for research-grade material). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for the ester) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood due to potential respiratory irritancy. Avoid ignition sources, as tert-butyl esters may decompose under heat. In case of exposure, rinse with water and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can coupling efficiency during tert-butyl esterification be optimized?

  • Methodological Answer : Catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution in esterification. For example, using dichloromethane as a solvent at 0–20°C with triethylamine as a base improves yield. Kinetic monitoring via TLC (e.g., hexane/EtOAc 4:1) helps identify reaction completion . Scale-up requires controlled reagent addition to prevent exothermic side reactions .

Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

  • Methodological Answer : Discrepancies often arise from purity variations or polymorphic forms. Reproduce synthesis under standardized conditions (e.g., solvent, drying time) and characterize using DSC (Differential Scanning Calorimetry) for precise melting behavior. Cross-validate with independent labs using identical batches .

Q. What strategies stabilize this compound under long-term storage?

  • Methodological Answer : Store at +4°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. For lab-scale stability, conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor via HPLC. Lyophilization may enhance stability for hygroscopic batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate

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